molecular formula C10H8N2O3 B1338537 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 70453-98-4

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1338537
CAS No.: 70453-98-4
M. Wt: 204.18 g/mol
InChI Key: STRQSXNOLNRIQP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazones derived from arylhydrazines and diethyl (dimethylamino)methylene malonate. The reaction is catalyzed by acids and bases under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .

Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial, antifungal, and anti-inflammatory activities. It is being researched for its potential use in developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its derivatives are explored for their potential as herbicides and pesticides .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Hydroxy-2-benzofuran-1,3-dione
  • 5-Alkylamino pyrazoles

Comparison: Compared to similar compounds, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives are often more potent in their biological applications .

Properties

IUPAC Name

3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRQSXNOLNRIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500013
Record name 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70453-98-4
Record name 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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